molecular formula C13H15IN2 B13085116 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide CAS No. 96229-06-0

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide

Cat. No.: B13085116
CAS No.: 96229-06-0
M. Wt: 326.18 g/mol
InChI Key: SVGIGQFXRZYTBO-UHFFFAOYSA-M
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Description

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with methylating agents in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl groups and iodide ion contribute to its unique properties compared to other indole derivatives .

Properties

CAS No.

96229-06-0

Molecular Formula

C13H15IN2

Molecular Weight

326.18 g/mol

IUPAC Name

2,9-dimethyl-3,4-dihydropyrido[3,4-b]indol-2-ium;iodide

InChI

InChI=1S/C13H15N2.HI/c1-14-8-7-11-10-5-3-4-6-12(10)15(2)13(11)9-14;/h3-6,9H,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

SVGIGQFXRZYTBO-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=[N+](CC3)C.[I-]

Origin of Product

United States

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